molecular formula C13H15NO2 B8242689 methyl 2-(1-methyl-1H-indol-3-yl)propanoate CAS No. 72228-40-1

methyl 2-(1-methyl-1H-indol-3-yl)propanoate

Cat. No. B8242689
CAS RN: 72228-40-1
M. Wt: 217.26 g/mol
InChI Key: NVJDFTIOQRVZSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1-methyl-1H-indol-3-yl)propanoate is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)-3-(1H-indol-3-yl)propanoate, identified as BT43, was synthesized and found to be a highly effective inhibitor for the corrosion of C38 steel in hydrochloric acid solutions. The compound's protection efficiency exceeded 95% at low concentrations, indicating its potential in industrial applications for steel protection in acidic environments. The study utilized electrochemical techniques and impedance measurements to understand the compound's mechanism of protection, which was identified as cathodic inhibition by polarization and charge-transfer. The Langmuir adsorption isotherm was obeyed, and quantum chemical data supported the experimental findings (Missoum et al., 2013).

Catalytic Reactions

Electrophilic substitutions reactions of indole and 1-methylindole with methyl propiolate were studied, leading to the formation of methyl 3,3-bis(indolyl)propanoates. These reactions, catalyzed by K-10 montmorillonite, demonstrated the compound's utility in synthesizing various indole derivatives, highlighting its versatility in chemical synthesis (Daşbaşı & Abdullah, 2014).

Stainless Steel Corrosion Prevention

Schiff bases derived from L-Tryptophan, including methyl 2-((2-hydroxybenzylidene)amino-3-(1H-indol-3-yl)propanoate (S1), were investigated for their corrosion inhibition effectiveness on stainless steel in hydrochloric acid solution. These compounds showed good inhibition efficiency, with mixed modes of inhibition being predominantly cathodic. Various analytical techniques confirmed the adsorption of these molecules on the stainless steel surface, supporting their potential use in corrosion prevention (Vikneshvaran & Velmathi, 2017).

Antibacterial Properties

Methyl N-[1-(Benzoylamino)-2-methoxy-2-oxoethyl]tryptophanate 2, synthesized using methyl 2-amino-3-(1H-indol-3-yl)propanoate, showed significant antibacterial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. This highlights its potential use in the development of new antibacterial agents (Karai et al., 2017).

Chemical Synthesis and Characterization

Several papers have explored the synthesis, characterization, and structural analysis of compounds involving methyl 2-(1-methyl-1H-indol-3-yl)propanoate. These studies contribute to our understanding of the compound's chemical properties and potential applications in various fields, including pharmaceuticals and material science. Examples include works on the synthesis of novel substituted indoles (Gadegoni & Manda, 2013), crystal structure analysis (Li et al., 2009), and synthesis of uracil derivatives (Yao et al., 2013).

properties

IUPAC Name

methyl 2-(1-methylindol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-9(13(15)16-3)11-8-14(2)12-7-5-4-6-10(11)12/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJDFTIOQRVZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(C2=CC=CC=C21)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001281263
Record name Methyl α,1-dimethyl-1H-indole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72228-40-1
Record name Methyl α,1-dimethyl-1H-indole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72228-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α,1-dimethyl-1H-indole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of lithium diisopropyl amide, LDA, (5.5 millimole) in 10 mL of dry tetrahydrofuran at -78° C. was added dropwise a solution of methyl 2-(1-methyl-3-indolyl)acetate (1.02 g) in 3 mL of dry tetrahydrofuran. This mixture was stirred for one hour, then 1.42 g of methyl iodide was added and the mixture was warmed to room temperature and stirred for an additional 30 minutes. The mixture was poured into a solution of aqueous saturated ammonium chloride and then extracted with diethyl ether. The ether extract was dried over magnesium sulfate and concentrated to an oil by evaporation. The residue was subjected to silica gel chromatography using a developing solution of hexanes/ethyl acetate (6:1 by volume) to give 1.04 g of the product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(1-methyl-1H-indol-3-yl)propanoate
Reactant of Route 2
Reactant of Route 2
methyl 2-(1-methyl-1H-indol-3-yl)propanoate
Reactant of Route 3
Reactant of Route 3
methyl 2-(1-methyl-1H-indol-3-yl)propanoate
Reactant of Route 4
Reactant of Route 4
methyl 2-(1-methyl-1H-indol-3-yl)propanoate
Reactant of Route 5
Reactant of Route 5
methyl 2-(1-methyl-1H-indol-3-yl)propanoate
Reactant of Route 6
Reactant of Route 6
methyl 2-(1-methyl-1H-indol-3-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.